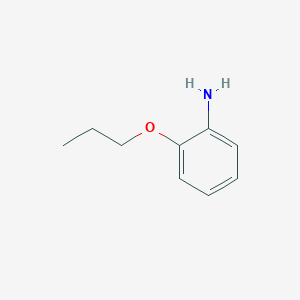
2-Propoxyaniline
概要
説明
2-Propoxyaniline, also known as O-Propylaniline, is an aniline derivative with the chemical formula C9H13NO . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The molecular structure of 2-Propoxyaniline consists of a benzene ring with an amine (NH2) group and a propoxy (CH2CH2CH2O) group attached to it .Physical And Chemical Properties Analysis
2-Propoxyaniline is a liquid at room temperature .科学的研究の応用
Photoreactive Derivatives in Biological Studies
2-Propoxyaniline and its derivatives, specifically 5-Nitro-2-propoxyaniline, have been used in the synthesis of photoreactive compounds. These compounds are employed in biological studies to understand the structure and activity relationships in sweet receptors. Photoreactive 2-propoxyaniline derivatives are crucial for exploring interactions between small bioactive compounds and molecular receptors through photoaffinity labeling. This approach is significant for revealing the intricate mechanisms of molecular interactions in biological systems (Murai, Yoshida, Wang, Masuda, Hashidoko, Monde, Hatanaka, Hashimoto, 2015).
Drug Solubilization in Pharmaceutical Research
In pharmaceutical research, understanding the solubility of drugs is vital, especially for those with poor water solubility. Studies have focused on using solubilizers like propylene glycol to enhance the bioavailability of these drugs. Research using the Caco-2 system, which models human intestinal absorption, has shown that solubilizers can be used to predict human absorption of poorly water-soluble drugs. This research is crucial in the development of new drug formulations, ensuring effective delivery and absorption in the human body (Takahashi, Kondo, Yasuda, Watanabe, Kobayashi, Yokohama, 2002).
Exploration of Neuroprotective Properties
Propofol, a derivative of 2-propoxyaniline, has been extensively studied for its neuroprotective properties. It demonstrates potential in reducing cerebral blood flow and intracranial pressure, acting as an antioxidant and exhibiting anti-inflammatory properties. These attributes make it a candidate for protecting the brain from ischemic injury, which is highly relevant in medical procedures like coronary bypass surgery. Understanding propofol's mechanisms can lead to the development of effective treatments for brain tissue protection (Kotani, Shimazawa, Yoshimura, Iwama, Hara, 2008).
Safety and Hazards
将来の方向性
While specific future directions for 2-Propoxyaniline are not mentioned in the available resources, its derivatives have been used in the study of the chemoreception mechanism of the sweet taste receptor . This suggests potential future research in understanding the interactions of such compounds with biological receptors.
作用機序
Target of Action
It’s structurally similar compound, 5-nitro-2-propoxyaniline, is known to interact with the sweet taste receptor (t1r2–t1r3) . The sweet taste receptor is a heterodimeric G protein-coupled receptor that recognizes a wide variety of sweet compounds .
Mode of Action
Studies on 5-nitro-2-propoxyaniline suggest that it may interact with the sweet taste receptor in a similar manner . The compound likely binds to the receptor, triggering a conformational change that leads to signal transduction and the perception of sweetness .
Biochemical Pathways
Given its potential interaction with the sweet taste receptor, it may influence the signaling pathways associated with taste perception
Pharmacokinetics
Given its structural similarity to 5-nitro-2-propoxyaniline, it’s possible that it shares similar pharmacokinetic properties
Result of Action
If it acts similarly to 5-nitro-2-propoxyaniline, it may induce a sweet taste sensation by activating the sweet taste receptor
Action Environment
The action, efficacy, and stability of 2-Propoxyaniline may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to interact with its target . .
特性
IUPAC Name |
2-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYMKMFXNCXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366584 | |
| Record name | 2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyaniline | |
CAS RN |
4469-78-7 | |
| Record name | 2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4469-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods are being employed to unravel the interaction between 2-propoxyaniline derivatives and the sweet taste receptor?
A2: Photoaffinity labeling is emerging as a powerful tool to elucidate the interaction between 2-propoxyaniline derivatives and the sweet taste receptor. [] This technique involves synthesizing photoreactive derivatives of 2-propoxyaniline. [] Upon exposure to UV light, these derivatives form covalent bonds with the receptor, allowing researchers to isolate and study the binding site in detail. This approach provides valuable insights into the molecular mechanisms underlying sweet taste perception and can guide the development of novel artificial sweeteners with improved properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

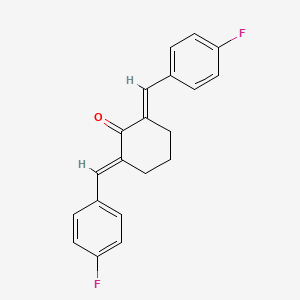
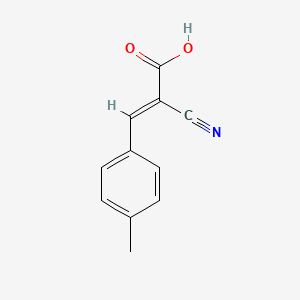

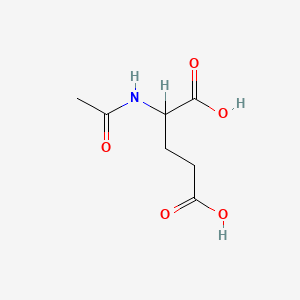
![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)



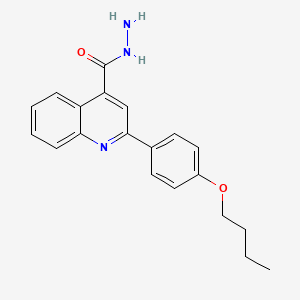
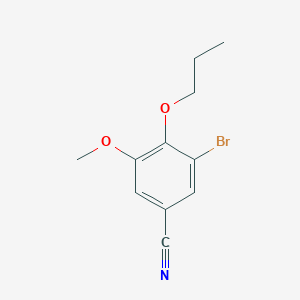
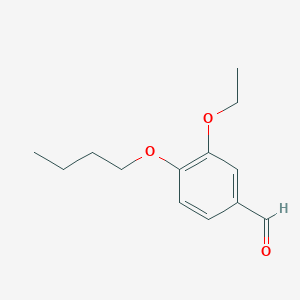
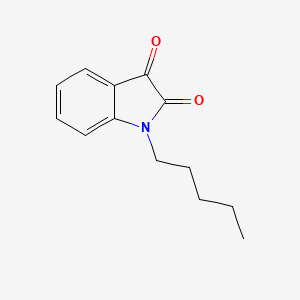
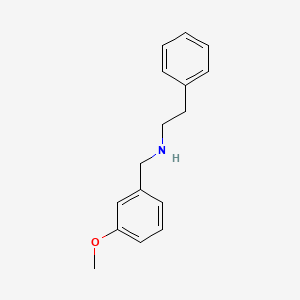
![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)